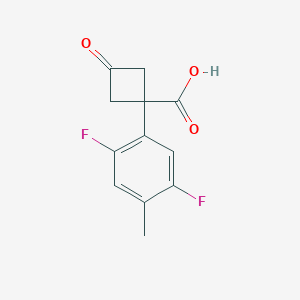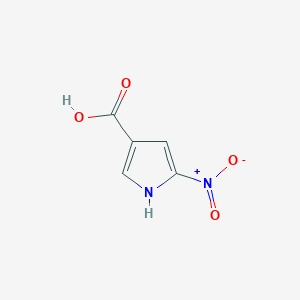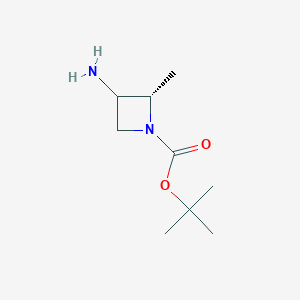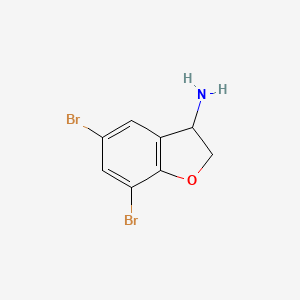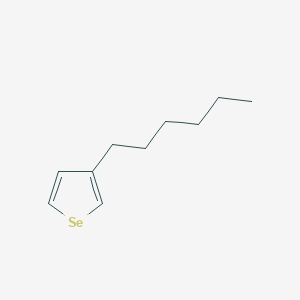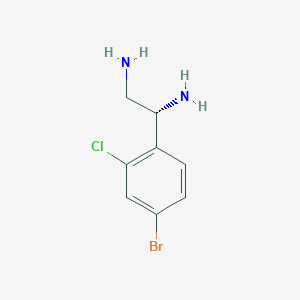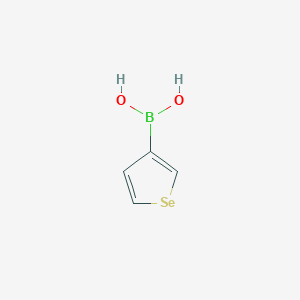
Selenophen-3-ylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Selenophen-3-ylboronic acid is an organoboron compound that features a selenophene ring attached to a boronic acid group
准备方法
Synthetic Routes and Reaction Conditions: Selenophen-3-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of selenophene derivatives. For instance, the reaction of selenophene with bis(pinacolato)diboron in the presence of a palladium catalyst can yield this compound. The reaction typically requires a base such as potassium acetate and is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of boronic acid synthesis can be applied. Industrial production would likely involve scalable borylation reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity.
化学反应分析
Types of Reactions: Selenophen-3-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: this compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or sodium carbonate.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products:
Coupling Products: The primary products of Suzuki-Miyaura coupling reactions are biaryl or diaryl compounds, depending on the halide used.
科学研究应用
Selenophen-3-ylboronic acid has several applications in scientific research:
作用机制
The mechanism by which selenophen-3-ylboronic acid exerts its effects depends on the specific reaction or application. In Suzuki-Miyaura coupling, the mechanism involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The this compound transfers its selenophen-3-yl group to the palladium complex.
Reductive Elimination: The palladium catalyst forms the final carbon-carbon bond and regenerates the active catalyst.
相似化合物的比较
Phenylboronic Acid: A widely used boronic acid in Suzuki-Miyaura coupling reactions.
Thiophen-3-ylboronic Acid: Similar to selenophen-3-ylboronic acid but contains a sulfur atom instead of selenium.
Uniqueness: this compound is unique due to the presence of the selenium atom, which imparts distinct electronic properties compared to sulfur-containing analogs. This difference can influence the reactivity and stability of the compound, making it suitable for specific applications where selenium’s properties are advantageous .
属性
CAS 编号 |
35133-85-8 |
|---|---|
分子式 |
C4H5BO2Se |
分子量 |
174.87 g/mol |
IUPAC 名称 |
selenophen-3-ylboronic acid |
InChI |
InChI=1S/C4H5BO2Se/c6-5(7)4-1-2-8-3-4/h1-3,6-7H |
InChI 键 |
OTQAUYKRQMPUNU-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C[Se]C=C1)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


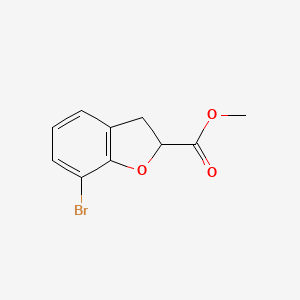
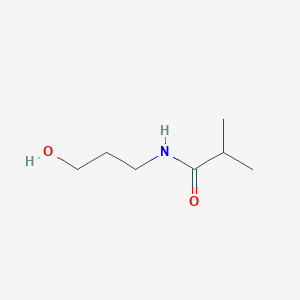
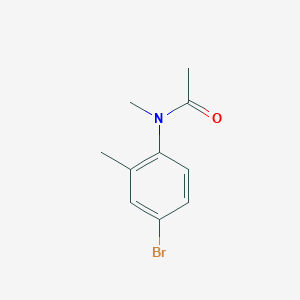
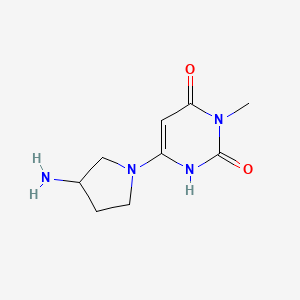
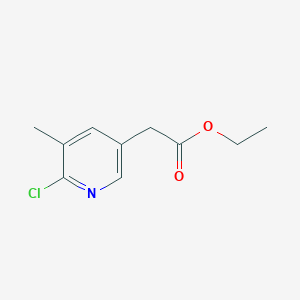
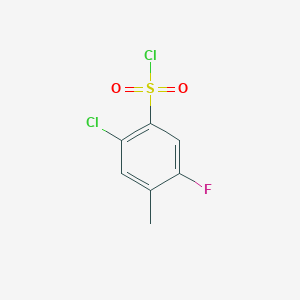
![3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13037410.png)
